2,2-Difluorospiro[2.3]hexan-1-amine 2,2-Difluorospiro[2.3]hexan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17350376
InChI: InChI=1S/C6H9F2N/c7-6(8)4(9)5(6)2-1-3-5/h4H,1-3,9H2
SMILES:
Molecular Formula: C6H9F2N
Molecular Weight: 133.14 g/mol

2,2-Difluorospiro[2.3]hexan-1-amine

CAS No.:

VCID: VC17350376

Molecular Formula: C6H9F2N

Molecular Weight: 133.14 g/mol

* For research use only. Not for human or veterinary use.

2,2-Difluorospiro[2.3]hexan-1-amine -

Description

2,2-Difluorospiro[2.3]hexan-1-amine is a novel organofluorine compound belonging to the class of spirocyclic amines. It features a unique spiro structure with two fused rings and difluoromethyl groups, which enhance its chemical properties and make it a subject of interest in medicinal chemistry and organic synthesis. The compound's structural complexity and reactivity are key factors in its potential applications in drug discovery and development.

Synthesis Methods

The synthesis of 2,2-difluorospiro[2.3]hexan-1-amine typically involves multi-step organic reactions. One effective method uses 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a precursor, allowing for the construction of the spirocyclic framework through a series of alkylation reactions.

StepDescriptionReagents
1Formation of spirocyclic framework1,1-bis(bromomethyl)-3,3-difluorocyclobutane
2Alkylation reactionsVarious alkylating agents
3Introduction of amine groupAmine sources (e.g., ammonia or amines)

Reactivity and Chemical Transformations

The reactivity of 2,2-difluorospiro[2.3]hexan-1-amine is influenced by the presence of fluorine atoms and the amine functional group. It can participate in various chemical transformations typical for amines and fluorinated compounds, such as nucleophilic substitution reactions.

Applications in Medicinal Chemistry

2,2-Difluorospiro[2.3]hexan-1-amine is primarily studied for its potential applications in drug discovery due to its structural complexity and reactivity. Fluorinated compounds often display unique pharmacokinetic properties, including altered metabolism and improved bioavailability compared to their non-fluorinated counterparts.

Research Findings and Future Directions

Research on fluorinated compounds, including spirocyclic amines like 2,2-difluorospiro[2.3]hexan-1-amine, highlights their potential in medicinal chemistry. Studies have shown that fluorination can improve metabolic stability and bioavailability, although it may also introduce unwanted effects, such as increased activity against certain ion channels .

CompoundFluorination EffectBiological Activity
Fluorinated Derivative (e.g., 35 in )Improved metabolic stability, increased activity against hERG ion channelSimilar MIC activity to non-fluorinated analogs

Future research should focus on optimizing the synthesis and biological activity of such compounds while minimizing potential drawbacks.

Product Name 2,2-Difluorospiro[2.3]hexan-1-amine
Molecular Formula C6H9F2N
Molecular Weight 133.14 g/mol
IUPAC Name 2,2-difluorospiro[2.3]hexan-1-amine
Standard InChI InChI=1S/C6H9F2N/c7-6(8)4(9)5(6)2-1-3-5/h4H,1-3,9H2
Standard InChIKey JFHWJLXQBJHFLX-UHFFFAOYSA-N
Canonical SMILES C1CC2(C1)C(C2(F)F)N
PubChem Compound 155892437
Last Modified Aug 10 2024

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